GK921 is a compound that has garnered attention in the field of biochemistry and pharmacology, particularly for its potential therapeutic applications. It is classified as a selective inhibitor of transglutaminase 2, an enzyme involved in various physiological and pathological processes, including cell signaling, tissue repair, and disease progression. The inhibition of transglutaminase 2 is of significant interest due to its association with several diseases, including cancer and fibrosis.
GK921 is derived from a series of synthetic compounds designed to target transglutaminase 2 specifically. Its classification as a transglutaminase inhibitor places it within the broader category of enzyme inhibitors that modulate enzymatic activity to achieve therapeutic effects. The development of GK921 has been informed by previous research on transglutaminase 2 inhibitors, which aimed to enhance selectivity and potency while minimizing off-target effects.
The synthesis of GK921 involves several key steps that utilize organic chemistry techniques to create a compound with specific functional groups conducive to inhibiting transglutaminase 2.
The detailed synthetic route often includes multiple steps involving reagents like acetic acid and various catalysts to facilitate reactions under controlled conditions .
The molecular structure of GK921 can be characterized using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography.
The chemical reactions involving GK921 primarily focus on its interaction with transglutaminase 2.
The mechanism of action for GK921 involves several steps:
GK921 exhibits a range of physical and chemical properties that influence its behavior in biological systems:
GK921's primary application lies in scientific research focused on understanding the role of transglutaminase 2 in disease mechanisms. Its potential uses include:
Transglutaminase 2 (TGase 2), also known as tissue transglutaminase, is a calcium-dependent multifunctional enzyme encoded by the TGM2 gene. It catalyzes post-translational modifications through transamidation and deamidation reactions, forming ε(γ-glutamyl)-lysine isopeptide bonds between glutamine and lysine residues or converting glutamine to glutamate [1] [5]. Structurally, TGase 2 adopts distinct conformational states: a GTP-bound "closed" conformation that suppresses enzymatic activity and a calcium-induced "open" conformation that exposes the catalytic core [7] [8]. This conformational plasticity underpins its dual roles in cellular homeostasis and disease pathogenesis.
TGase 2 is ubiquitously expressed across tissues (liver, heart, intestine) and cellular compartments (cytosol, nucleus, mitochondria, extracellular matrix). Its dysregulation contributes to multiple pathologies:
Table 1: TGase 2 Substrates and Pathogenic Consequences
Disease Context | Key Substrates | Functional Consequence | Pathogenic Outcome |
---|---|---|---|
Celiac disease | Gliadin peptides (e.g., QPELPY) | Deamidation at specific Gln residues | Enhanced HLA binding, T-cell activation |
Fibrosis | Fibronectin, collagen, LTBP-1 | Covalent cross-linking | ECM stabilization, TGF-β activation |
Renal cell carcinoma | p53, I-κBα | Polymerization, degradation | p53 depletion, NF-κB activation |
Neurodegeneration | Huntingtin, α-synuclein | Cross-linked aggregates | Neuronal toxicity |
TGase 2’s mechanistic versatility makes it a compelling therapeutic target. In oncology, its overexpression correlates with advanced tumor stage, metastasis, and chemoresistance. Key pathways influenced include:
In neurodegenerative disorders, TGase 2-mediated cross-linking generates insoluble protein aggregates that resist proteolytic clearance, directly contributing to neuronal toxicity [10].
Limitations of Active-Site Inhibitors: Early inhibitors like cystamine and peptidomimetics (e.g., Zedira’s compounds) target the catalytic cysteine (Cys277) but suffer from poor selectivity, off-target effects, and inability to inhibit non-enzymatic scaffolding functions [2] [10]. Irreversible inhibitors also disrupt physiological wound-healing roles of TGase 2 [10].
Table 2: Classes of TGase 2 Inhibitors and Limitations
Inhibitor Class | Mechanism | Representative Agents | Key Limitations |
---|---|---|---|
Irreversible | Covalent modification of Cys277 | Cystamine, LDN-27219 | Off-target effects, toxicity |
Competitive amine | Substrate mimicry | Ac-P(DON)LPF-NH₂ | Poor pharmacokinetics |
Allosteric | Conformational modulation | GK921 | High specificity for pathological TGase 2 |
GK921 (3-(phenylethynyl)-2-(2-(pyridin-2-yl)ethoxy)pyrido[2,3-b]pyrazine) is a first-in-class allosteric inhibitor that circumvents limitations of active-site-directed agents. Its discovery arose from screening pyridopyrazine derivatives for anti-RCC activity, leading to identification of a compound with an IC~50~ of 7.71 µM against human recombinant TGase 2 [4] [9].
Mechanism of Action:
Preclinical Efficacy:
Table 3: Preclinical Efficacy of GK921 in Disease Models
Disease Model | Cell Line/System | Key Findings | Reference |
---|---|---|---|
Renal cell carcinoma | ACHN, CAKI-1 xenografts | Tumor regression; p53 stabilization | [4] [9] |
Pulmonary fibrosis | Bleomycin-induced mouse model | ↓ Collagen deposition; ↓ Vimentin | [9] |
ECM assembly | Fibroblast-populated collagen lattices | Inhibition of matrix cross-linking | [2] |
Structural Insights: The allosteric binding site (a.a. 81–116) is conserved in pathological TGase 2 activation states but inaccessible in the GTP-bound "closed" conformation, explaining GK921’s selectivity for disease contexts [2] [7]. Mutagenesis studies confirm that residues Q95, Q96, Q103, and R116 are critical for GK921 binding [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7